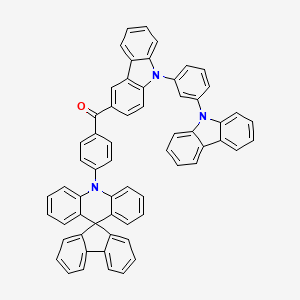

mCP-BP-SFAC

Description

Properties

Molecular Formula |

C62H39N3O |

|---|---|

Molecular Weight |

842.0 g/mol |

IUPAC Name |

[9-(3-carbazol-9-ylphenyl)carbazol-3-yl]-(4-spiro[acridine-9,9'-fluorene]-10-ylphenyl)methanone |

InChI |

InChI=1S/C62H39N3O/c66-61(40-32-35-42(36-33-40)63-59-30-13-8-25-53(59)62(54-26-9-14-31-60(54)63)51-23-6-1-18-45(51)46-19-2-7-24-52(46)62)41-34-37-58-50(38-41)49-22-5-12-29-57(49)65(58)44-17-15-16-43(39-44)64-55-27-10-3-20-47(55)48-21-4-11-28-56(48)64/h1-39H |

InChI Key |

DLCCRPLLKXDGMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC=C5N(C6=CC=CC=C46)C7=CC=C(C=C7)C(=O)C8=CC9=C(C=C8)N(C1=CC=CC=C19)C1=CC=CC(=C1)N1C2=CC=CC=C2C2=CC=CC=C21 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of mCP-BP-SFAC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key properties of mCP-BP-SFAC, a thermally activated delayed fluorescence (TADF) material. The information is tailored for professionals in research and development, with a focus on chemical synthesis and materials science. While this compound is primarily utilized in materials science for Organic Light-Emitting Diodes (OLEDs) and not in drug development, the detailed synthetic protocols and characterization data may be of interest to organic chemists in various fields.

Chemical Structure and Properties

mCP-BP-SFAC is a complex organic molecule designed to exhibit thermally activated delayed fluorescence. Its structure is based on a central benzophenone (BP) acceptor core, with a spiro[acridine-9,9'-fluorene] (SFAC) unit acting as an electron donor. The "mCP" designation refers to a 1,3-di(carbazol-9-yl)benzene moiety attached to the benzophenone core, which serves as a hole-transporting functional group.

The full chemical name for the core structure related to SFAC is spiro[acridine-9,9'-fluorene]. The systematic name for mCP-BP-SFAC is complex, but its structure is well-defined in the scientific literature[1].

Table 1: Key Physicochemical Properties of mCP-BP-SFAC [1]

| Property | Value |

| Photoluminescence (PL) Peak (Neat Film) | ~483 nm |

| Photoluminescence Quantum Yield (ΦPL) (Neat Film) | 86% |

| Delayed Fluorescence Lifetime (τdelayed) (Neat Film) | 5.4 - 5.7 µs |

| Highest Occupied Molecular Orbital (HOMO) | ~ -5.36 eV |

| Lowest Unoccupied Molecular Orbital (LUMO) | ~ -2.67 eV |

Synthesis of mCP-BP-SFAC

The synthesis of mCP-BP-SFAC involves a multi-step process, culminating in a Suzuki or Ullmann-type coupling reaction to attach the carbazole-based moieties to the central core. The general synthetic strategy focuses on building the donor and acceptor components separately before the final coupling step.

Experimental Protocol: Synthesis of the mCP moiety (1,3-di(carbazol-9-yl)benzene)

A common method to synthesize the mCP moiety is through a double Ullmann coupling reaction.

Materials:

-

1,3-dibromobenzene

-

Carbazole

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

Potassium carbonate (K2CO3)

-

Toluene (anhydrous)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,3-dibromobenzene (1.0 eq), carbazole (2.2 eq), CuI (0.2 eq), 1,10-phenanthroline (0.4 eq), and K2CO3 (4.0 eq).

-

Add anhydrous toluene to the flask.

-

The reaction mixture is heated to reflux (approximately 110 °C) and stirred for 24-48 hours.

-

After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and dichloromethane) to yield 1,3-di(carbazol-9-yl)benzene.

Experimental Protocol: Synthesis of the BP-SFAC core and final coupling to mCP

Experimental Workflow: OLED Fabrication

The primary application of mCP-BP-SFAC is in the fabrication of high-efficiency OLEDs. The experimental workflow for creating a doped OLED device is a multi-step process involving the deposition of several organic and inorganic layers onto a substrate.

References

Unraveling the Mechanism of Thermally Activated Delayed Fluorescence in mCP-BP-SFAC: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the core mechanism of Thermally Activated Delayed Fluorescence (TADF) in the emitter molecule mCP-BP-SFAC is now available for researchers, scientists, and professionals in drug development. This guide provides an in-depth analysis of the photophysical properties, experimental protocols, and underlying principles governing the efficiency of this promising organic light-emitting diode (OLED) material.

mCP-BP-SFAC is a donor-acceptor (D-A) type TADF emitter that has demonstrated high photoluminescence quantum yields (ΦPL) exceeding 80% in neat films, with a sky-blue emission peak at approximately 480 nm.[1] The molecule's architecture, featuring a spiro[acridine-9,9'-fluorene] (SFAC) donor and a benzophenone (BP) acceptor with carbazole (mCP) moieties, is key to its efficient TADF mechanism.

Core Photophysical Properties

The efficiency of the TADF mechanism in mCP-BP-SFAC is underpinned by a small energy gap between its lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). This minimal energy difference, reported to be around 0.10 eV, facilitates efficient reverse intersystem crossing (RISC), a critical process for harvesting triplet excitons for light emission.[1]

| Parameter | Value | Conditions |

| Photoluminescence Peak (λPL) | ~480 nm | Neat Film |

| Photoluminescence Quantum Yield (ΦPL) | > 80% | Neat Film |

| Singlet-Triplet Energy Gap (ΔEST) | ~0.10 eV | 20 wt% doped DPEPO or non-doped films |

| Prompt Fluorescence Lifetime (τp) | Data not available in search results | |

| Delayed Fluorescence Lifetime (τd) | Data not available in search results | |

| Intersystem Crossing Rate (kISC) | Data not available in search results | |

| Reverse Intersystem Crossing Rate (kRISC) | Data not available in search results |

Table 1: Key Photophysical Data for mCP-BP-SFAC.

The TADF Mechanism: A Step-by-Step Look

The TADF process in mCP-BP-SFAC allows for the conversion of non-emissive triplet excitons into emissive singlet excitons, thereby overcoming the 25% internal quantum efficiency limit of conventional fluorescent OLEDs.

Caption: The Jablonski diagram illustrating the key photophysical processes in the TADF mechanism of mCP-BP-SFAC.

Upon electrical or photo-excitation, the mCP-BP-SFAC molecule is promoted from its ground state (S₀) to a singlet excited state (S₁). From the S₁ state, the molecule can either rapidly decay back to the ground state, producing prompt fluorescence (PF), or it can undergo intersystem crossing (ISC) to a triplet excited state (T₁). Due to the small ΔEST, triplet excitons in the T₁ state can be thermally activated to return to the S₁ state via reverse intersystem crossing (RISC). These up-converted singlet excitons then contribute to delayed fluorescence (DF) as they radiatively decay to the S₀ state.

Experimental Protocols

A detailed experimental workflow is crucial for the accurate characterization of the TADF properties of mCP-BP-SFAC.

Caption: A typical experimental workflow for the synthesis and photophysical characterization of mCP-BP-SFAC.

Detailed Methodologies:

While specific experimental protocols for mCP-BP-SFAC were not available in the provided search results, a general methodology for characterizing TADF emitters is as follows:

-

Synthesis and Purification: The mCP-BP-SFAC material is synthesized through established organic chemistry routes and subsequently purified, typically by temperature gradient sublimation, to ensure high purity, which is critical for accurate photophysical measurements.

-

Sample Preparation: For solid-state measurements, thin films of mCP-BP-SFAC are prepared, either as neat films or doped into a suitable host matrix (e.g., DPEPO) at a specific weight percentage, by vacuum deposition or spin-coating.

-

Steady-State Spectroscopy:

-

UV-Vis Absorption: The absorption spectrum is measured to determine the ground state absorption characteristics.

-

Photoluminescence (PL) Spectroscopy: The emission spectrum is recorded upon excitation at a wavelength within the absorption band to determine the peak emission wavelength (λPL).

-

-

Photoluminescence Quantum Yield (PLQY): The absolute PLQY is measured using an integrating sphere setup to quantify the emission efficiency of the material.

-

Time-Resolved Photoluminescence:

-

Fluorescence and Phosphorescence Lifetimes: The sample is excited with a pulsed laser, and the decay of the emission is monitored over time. Measurements are typically performed at room temperature to observe both prompt and delayed fluorescence. To determine the energy of the triplet state (T₁), the phosphorescence spectrum and lifetime are often measured at a low temperature (e.g., 77 K) to suppress the RISC process.

-

Data Analysis: The transient decay curves are fitted with multi-exponential functions to extract the lifetimes of the prompt (τp) and delayed (τd) components.

-

-

Calculation of Kinetic Parameters: The rates of intersystem crossing (kISC) and reverse intersystem crossing (kRISC) can be estimated from the photophysical data, including the PLQY and the prompt and delayed fluorescence lifetimes, using established kinetic models.

Logical Relationship of TADF Parameters

The interplay between the key photophysical parameters dictates the overall TADF efficiency.

Caption: The logical relationship between key photophysical parameters for achieving efficient TADF in mCP-BP-SFAC.

A small singlet-triplet energy gap (ΔEST) is the cornerstone of efficient TADF, as it directly enables a high rate of reverse intersystem crossing (kRISC). Concurrently, an efficient intersystem crossing (kISC) process is necessary to populate the triplet state reservoir. A high photoluminescence quantum yield (ΦPL) is a direct indicator of the overall efficiency of the radiative decay pathways, including the significant contribution from delayed fluorescence in a TADF molecule. Together, these factors result in the highly efficient TADF observed in mCP-BP-SFAC.

This technical guide provides a foundational understanding of the TADF mechanism in mCP-BP-SFAC. Further research to precisely quantify the kinetic parameters will be invaluable for the rational design of next-generation TADF emitters for high-performance OLEDs and other optoelectronic applications.

References

In-Depth Technical Guide: Photophysical Properties of mCP-BP-SFAC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of mCP-BP-SFAC, a promising thermally activated delayed fluorescence (TADF) emitter. The information herein is curated for researchers and professionals in the fields of materials science, organic electronics, and drug development, offering a detailed look into the molecule's characteristics and the experimental methodologies used for its evaluation.

Core Photophysical Data

The photophysical properties of mCP-BP-SFAC and its closely related derivatives, CP-BP-SFAC and TCP-BP-SFAC, are summarized below. These molecules share a common donor-acceptor framework, consisting of a spiro[acridine-9,9'-fluorene] (SFAC) donor and a benzophenone (BP) acceptor, which largely governs their electronic properties. The primary difference lies in the number of carbazole units attached to the benzophenone core.

| Compound | Absorption Maxima (λ_abs) [nm] | Photoluminescence Maxima (λ_em) [nm] | Photoluminescence Quantum Yield (Φ_PL) [%] | Prompt Lifetime (τ_p) [ns] | Delayed Lifetime (τ_d) [µs] | Singlet-Triplet Energy Gap (ΔE_ST) [eV] |

| mCP-BP-SFAC | ~340, ~380 (shoulder) | 480 | >80 (in neat film) | Data not available | Data not available | Small |

| CP-BP-SFAC | ~340, ~380 (shoulder) | 482 | >80 (in neat film) | Data not available | Data not available | Small |

| TCP-BP-SFAC | ~340, ~380 (shoulder) | 483 | 92 (in neat film) | Data not available | 5.4 - 5.7 | Small |

Note: The data is primarily sourced from the findings reported by Fu, Y., et al. in Science Advances, 2021.[1][2] Specific lifetime components for mCP-BP-SFAC were not detailed in the primary literature, however, the TADF characteristics are confirmed.

Experimental Protocols

The characterization of the photophysical properties of mCP-BP-SFAC and its analogues involves a suite of spectroscopic techniques. The following are detailed methodologies for the key experiments.

UV-Vis Absorption and Photoluminescence Spectroscopy

-

Objective: To determine the absorption and emission maxima of the compound.

-

Instrumentation: A UV-Vis spectrophotometer and a fluorescence spectrophotometer are used.

-

Sample Preparation: The compound is dissolved in a suitable solvent (e.g., toluene or dichloromethane) to a concentration of approximately 10⁻⁵ M. For solid-state measurements, thin films are prepared by spin-coating or vacuum deposition onto a quartz substrate.

-

Measurement:

-

The absorption spectrum is recorded by scanning a range of wavelengths (typically 200-800 nm) and measuring the absorbance.

-

The photoluminescence spectrum is obtained by exciting the sample at its absorption maximum (or a suitable wavelength in the absorption band) and recording the emitted light over a range of longer wavelengths.

-

Photoluminescence Quantum Yield (PLQY) Determination

-

Objective: To quantify the efficiency of the light emission process.

-

Instrumentation: An integrating sphere coupled to a fluorescence spectrophotometer is the standard setup.

-

Methodology (Absolute Method):

-

The sample (in solution or as a thin film on a substrate) is placed inside the integrating sphere.

-

The excitation light from the spectrophotometer is directed onto the sample.

-

The emission spectrum of the sample is recorded.

-

A blank measurement (with the solvent or substrate only) is performed under the same conditions.

-

The PLQY is calculated by comparing the integrated intensity of the emitted photons to the integrated intensity of the absorbed photons.

-

Transient Photoluminescence Decay (Lifetime) Measurement

-

Objective: To measure the lifetimes of the prompt fluorescence and the delayed fluorescence, which is characteristic of TADF materials.

-

Instrumentation: A time-correlated single-photon counting (TCSPC) system or a streak camera coupled with a pulsed laser source (e.g., a picosecond or nanosecond laser).

-

Measurement:

-

The sample is excited with a short pulse of light.

-

The emitted photons are detected over time.

-

The decay of the photoluminescence intensity is recorded.

-

The resulting decay curve is fitted with a multi-exponential function to extract the lifetimes of the different decay components (prompt and delayed). Temperature-dependent measurements (from 77 K to 300 K) are often performed to confirm the TADF mechanism.[2]

-

Visualizations

Thermally Activated Delayed Fluorescence (TADF) Mechanism

The core photophysical process governing the high efficiency of mCP-BP-SFAC is Thermally Activated Delayed Fluorescence (TADF). This mechanism allows the harvesting of non-emissive triplet excitons and their conversion into emissive singlet excitons.

Caption: Jablonski diagram illustrating the TADF mechanism.

Experimental Workflow for Photophysical Characterization

The systematic characterization of a TADF material like mCP-BP-SFAC follows a logical workflow to elucidate its key photophysical parameters.

Caption: Workflow for the photophysical characterization of mCP-BP-SFAC.

References

- 1. Boosting external quantum efficiency to 38.6% of sky-blue delayed fluorescence molecules by optimizing horizontal dipole orientation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Boosting external quantum efficiency to 38.6% of sky-blue delayed fluorescence molecules by optimizing horizontal dipole orientation - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the mCP-BP-SFAC Donor-Acceptor Architecture

For Researchers, Scientists, and Drug Development Professionals

Core Principles of the mCP-BP-SFAC Architecture

The mCP-BP-SFAC molecular architecture represents a sophisticated donor-acceptor (D-A) design primarily utilized in the field of organic electronics, specifically in the development of high-efficiency Thermally Activated Delayed Fluorescence (TADF) emitters for Organic Light-Emitting Diodes (OLEDs). This architecture strategically combines electron-donating and electron-accepting moieties to facilitate efficient harvesting of both singlet and triplet excitons, a critical factor in achieving high quantum efficiencies in OLEDs.

The constituent components of the mCP-BP-SFAC architecture are:

-

mCP (1,3-bis(N-carbazolyl)benzene): A well-known hole-transporting material that acts as a donor unit. The carbazole moieties provide excellent electron-donating capabilities.

-

BP (Benzophenone): A classic electron acceptor. Its carbonyl group effectively withdraws electron density, creating a charge-transfer excited state when paired with a suitable donor.

-

SFAC (Spiro[acridine-9,9'-fluorene]): A bulky, rigid, and electron-rich spiro-configured compound that also functions as a donor. The spiro linkage imparts thermal stability and prevents intermolecular aggregation, which can quench luminescence.

The spatial arrangement of these units leads to a separation of the highest occupied molecular orbital (HOMO), primarily localized on the donor components (mCP and SFAC), and the lowest unoccupied molecular orbital (LUMO), centered on the acceptor (BP). This separation results in a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), a key characteristic for efficient TADF.

The operational mechanism of TADF emitters like mCP-BP-SFAC involves the following steps:

-

Excitation: Under electrical or photo-excitation, both singlet (25%) and triplet (75%) excitons are formed.

-

Prompt Fluorescence: Singlet excitons radiatively decay to the ground state, producing prompt fluorescence.

-

Intersystem Crossing (ISC): A portion of the singlet excitons can undergo intersystem crossing to the triplet state.

-

Reverse Intersystem Crossing (RISC): Due to the small ΔEST, triplet excitons can be thermally up-converted back to the singlet state.

-

Delayed Fluorescence: The singlets formed via RISC then radiatively decay, resulting in delayed fluorescence at the same wavelength as the prompt fluorescence.

This process of harvesting triplet excitons allows for theoretical internal quantum efficiencies approaching 100%. Furthermore, mCP-BP-SFAC has been observed to exhibit Aggregation-Induced Emission (AIE), where the molecule is more emissive in the aggregated or solid state than in solution, a desirable property for solid-state lighting applications.[1]

Quantitative Data Summary

| Property | Value | Conditions |

| Photoluminescence Quantum Yield (ΦPL) | > 80% | Neat Film |

| Emission Wavelength (λPL) | ~480 nm | Neat Film |

Note: More detailed quantitative data from specific experimental studies is required for a comprehensive table including excited state lifetimes, RISC rates, and energy levels.

Experimental Protocols

Synthesis of mCP-BP-SFAC

A generalized, hypothetical synthetic workflow would be:

-

Synthesis of Precursor Molecules: Independent synthesis of the mCP, BP, and SFAC building blocks with appropriate functional groups for coupling (e.g., boronic acids/esters and halides).

-

Coupling Reactions: Stepwise or one-pot coupling of the functionalized precursors under inert atmosphere using a suitable catalyst (e.g., a palladium complex) and base.

-

Purification: Purification of the final product using column chromatography and recrystallization to achieve high purity suitable for device fabrication.

-

Characterization: Confirmation of the chemical structure and purity using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Fabrication of OLEDs with mCP-BP-SFAC

The fabrication of OLEDs is a multi-step process typically carried out in a high-vacuum environment using thermal evaporation.

A typical experimental workflow for fabricating an OLED with mCP-BP-SFAC as the emitter would be:

-

Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol, followed by drying in an oven. The ITO surface is then treated with UV-ozone or oxygen plasma to improve the work function and facilitate hole injection.

-

Deposition of Organic Layers: The organic layers are deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr). The typical device structure would be:

-

ITO (Anode)

-

Hole Injection Layer (HIL), e.g., HAT-CN

-

Hole Transport Layer (HTL), e.g., TAPC

-

Emissive Layer (EML): mCP-BP-SFAC doped into a suitable host material (e.g., CBP) at a specific concentration.

-

Electron Transport Layer (ETL), e.g., TPBi

-

Electron Injection Layer (EIL), e.g., LiF

-

-

Deposition of the Cathode: A metal cathode, typically aluminum (Al), is deposited on top of the organic stack.

-

Encapsulation: The device is encapsulated using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox to protect the organic layers from oxygen and moisture.

-

Characterization: The fabricated device is then characterized by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectrum, and external quantum efficiency (EQE).

Visualizations

Signaling Pathway of the TADF Mechanism

Caption: Energy level diagram of the TADF mechanism.

Experimental Workflow for OLED Fabrication

References

The Crucial Role of the Singlet-Triplet Energy Gap in the Thermally Activated Delayed Fluorescence Emitter mCP-BP-SFAC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the singlet-triplet energy gap (ΔEST) in the promising thermally activated delayed fluorescence (TADF) emitter, mCP-BP-SFAC. Understanding and controlling this fundamental photophysical parameter is paramount for the rational design of next-generation organic light-emitting diodes (OLEDs), as well as for advancing applications in biomedical imaging and photocatalysis. This document details the theoretical underpinnings of TADF, presents available quantitative data for the mCP-BP-SFAC material class, and outlines the rigorous experimental protocols required to characterize its singlet-triplet energy gap.

Introduction: The Significance of the Singlet-Triplet Energy Gap

In the realm of organic electronics, the efficiency of light emission is intrinsically linked to the spin statistics of excitons—the bound states of electrons and holes formed upon electrical excitation. Statistically, 25% of excitons are in the emissive singlet state (S₁), while 75% are in the non-emissive or weakly emissive triplet state (T₁). This fundamental limitation caps the internal quantum efficiency (IQE) of conventional fluorescent OLEDs at 25%.

Thermally Activated Delayed Fluorescence (TADF) has emerged as a groundbreaking mechanism to circumvent this limitation by harvesting the non-emissive triplet excitons. TADF materials, such as those in the mCP-BP-SFAC family, are designed to have a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).[1] This small energy gap allows for an efficient reverse intersystem crossing (RISC) process, where triplet excitons can be thermally up-converted to the emissive singlet state, thus enabling delayed fluorescence.[2] Consequently, TADF materials can theoretically achieve 100% IQE.[1] The magnitude of the singlet-triplet energy gap is therefore a critical parameter that dictates the efficiency of the RISC process and the overall performance of a TADF emitter.

The mCP-BP-SFAC molecule, a donor-acceptor architecture featuring a spiro[acridine-9,9'-fluorene] (SFAC) donor and a benzophenone (BP) acceptor with carbazole (CP) moieties, belongs to a class of compounds engineered to exhibit a small ΔEST and high photoluminescence quantum yields.[3]

Core Concepts: The Mechanism of Thermally Activated Delayed Fluorescence

The photophysical processes governing TADF are intricate and can be summarized in the following steps, as illustrated in the Jablonski diagram below:

-

Photoexcitation: Upon absorption of light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).

-

Prompt Fluorescence: A portion of the S₁ excitons decay radiatively back to the ground state, emitting prompt fluorescence.

-

Intersystem Crossing (ISC): A fraction of the S₁ excitons can undergo a spin-forbidden transition to the lower-energy triplet state (T₁).

-

Reverse Intersystem Crossing (RISC): In TADF materials with a sufficiently small ΔEST, thermal energy from the surroundings can promote the T₁ excitons back to the S₁ state. This process is the cornerstone of TADF.

-

Delayed Fluorescence: The repopulated S₁ excitons can then decay radiatively to the ground state, emitting delayed fluorescence at the same wavelength as the prompt fluorescence but with a longer lifetime.

-

Non-radiative Decay: Both singlet and triplet excitons can also decay through non-radiative pathways.

The efficiency of the TADF process is critically dependent on the rate of RISC (kRISC), which is directly influenced by the singlet-triplet energy gap (ΔEST) and the spin-orbit coupling between the S₁ and T₁ states.

Figure 1: Jablonski diagram illustrating the mechanism of Thermally Activated Delayed Fluorescence (TADF).

Quantitative Data for the mCP-BP-SFAC Material Class

| Photophysical Parameter | Value for TCP-BP-SFAC in Neat Film | Reference |

| Photoluminescence (PL) Peak | ~483 nm | [4] |

| Delayed Fluorescence Lifetime | 5.4 - 5.7 µs | |

| Photoluminescence Quantum Yield (PLQY) | > 80% (for the material class) |

Note: The data presented is for the closely related compound TCP-BP-SFAC and is representative of the photophysical properties expected for the mCP-BP-SFAC material class.

Compounds in this family are noted for their strong sky-blue delayed fluorescence and high photoluminescence quantum yields in neat films. The relatively long delayed fluorescence lifetime is characteristic of TADF emitters and is a direct consequence of the triplet harvesting mechanism.

Experimental Protocols for Determining the Singlet-Triplet Energy Gap

The determination of the singlet-triplet energy gap (ΔEST) is a critical step in the characterization of TADF materials. The following protocols outline the key experimental procedures.

Sample Preparation

For solid-state measurements that mimic the conditions in an OLED device, thin-film samples are typically prepared by vacuum deposition or spin-coating from a solution onto a suitable substrate (e.g., quartz). The TADF emitter can be co-deposited with a host material, such as mCP (1,3-bis(N-carbazolyl)benzene), to prevent aggregation-induced quenching and to study the intrinsic properties of the emitter in a relevant matrix.

Steady-State and Time-Resolved Photoluminescence Spectroscopy

Objective: To measure the fluorescence and phosphorescence spectra to determine the energies of the S₁ and T₁ states, and to measure the photoluminescence decay dynamics.

Methodology:

-

Steady-State Measurements:

-

Place the thin-film sample in a cryostat to control the temperature.

-

Record the photoluminescence spectra at room temperature (~300 K) and at a low temperature (typically 77 K, using liquid nitrogen).

-

At room temperature, the spectrum will be dominated by fluorescence (prompt and delayed).

-

At 77 K, the thermally activated RISC process is suppressed, allowing for the direct observation of the lower-energy phosphorescence from the T₁ state.

-

The energy of the S₁ state is determined from the high-energy onset of the fluorescence spectrum at 77 K.

-

The energy of the T₁ state is determined from the high-energy onset of the phosphorescence spectrum at 77 K.

-

The singlet-triplet energy gap (ΔEST) is then calculated as the difference between the S₁ and T₁ energies: **ΔEST = E(S₁) - E(T₁) **

-

-

Time-Resolved Measurements:

-

Excite the sample with a pulsed laser source (e.g., a picosecond or nanosecond laser).

-

Record the photoluminescence decay profile using a time-correlated single-photon counting (TCSPC) system or a streak camera.

-

The decay curve of a TADF emitter will typically exhibit a multi-exponential behavior with a short-lived component corresponding to prompt fluorescence and a long-lived component corresponding to delayed fluorescence.

-

Measure the temperature dependence of the delayed fluorescence lifetime. The rate of RISC (kRISC) is temperature-dependent and follows an Arrhenius relationship. By fitting the temperature-dependent decay data, the activation energy for the RISC process can be determined, which provides an independent measure of the singlet-triplet energy gap.

-

Figure 2: Experimental workflow for the determination of the singlet-triplet energy gap (ΔEST).

References

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Organic thermally activated delayed fluorescence material with strained benzoguanidine donor [beilstein-journals.org]

- 3. The Golden Age of Thermally Activated Delayed Fluorescence Materials: Design and Exploitation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

In-depth Technical Guide to Reverse Intersystem Crossing (RISC) in mCP-BP-SFAC

For Researchers, Scientists, and Drug Development Professionals

Introduction to mCP-BP-SFAC and Reverse Insystem Crossing (RISC)

mCP-BP-SFAC is a donor-acceptor (D-A) type molecule that exhibits thermally activated delayed fluorescence (TADF). This property makes it a material of significant interest in the development of highly efficient organic light-emitting diodes (OLEDs). The core of its functionality lies in the process of reverse intersystem crossing (RISC), a mechanism that allows for the harvesting of non-emissive triplet excitons and their conversion into emissive singlet excitons, thus dramatically increasing the theoretical internal quantum efficiency of fluorescent OLEDs from 25% to nearly 100%.

The molecular structure of mCP-BP-SFAC features spiro[acridine-9,9'-fluorene] (SFAC) as the electron donor and benzophenone (BP) as the electron acceptor. This architecture leads to a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), a critical prerequisite for efficient RISC. Additionally, mCP-BP-SFAC exhibits aggregation-induced emission (AIE), a phenomenon where the molecule is highly emissive in the aggregated or solid state, with a high photoluminescence quantum yield (ΦPL) exceeding 80% in neat films.

This technical guide provides a comprehensive overview of the RISC process in mCP-BP-SFAC, including its photophysical properties, the experimental protocols for their characterization, and a visualization of the underlying energy transfer pathways.

Photophysical Properties of mCP-BP-SFAC

The efficiency of the RISC process and the overall performance of a TADF emitter are determined by several key photophysical parameters. For mCP-BP-SFAC, these properties have been characterized in doped films, which is a common method for evaluating emitters in an OLED device context.

| Parameter | Value | Conditions |

| Photoluminescence Maximum (λPL) | ~480 nm | Neat Film |

| Photoluminescence Quantum Yield (ΦPL) | > 80% | Neat Film |

| Singlet-Triplet Energy Splitting (ΔEST) | ~0.10 eV | 20 wt% doped in DPEPO or neat film |

Experimental Protocols for Characterizing RISC

The characterization of the RISC process in TADF materials like mCP-BP-SFAC involves a series of spectroscopic and photophysical measurements. Below are detailed methodologies for key experiments.

Determination of Singlet and Triplet Energies and ΔEST

The energies of the lowest singlet (S₁) and triplet (T₁) excited states are fundamental to understanding the TADF mechanism.

Methodology:

-

Sample Preparation: Thin films of mCP-BP-SFAC are prepared by vacuum deposition or spin-coating. For doped films, the emitter is co-deposited or blended with a host material (e.g., DPEPO) at a specific weight percentage (e.g., 20 wt%).

-

Fluorescence and Phosphorescence Spectroscopy:

-

The S₁ energy is determined from the onset of the fluorescence spectrum of the mCP-BP-SFAC film, measured at room temperature.

-

The T₁ energy is determined from the onset of the phosphorescence spectrum. This measurement is typically performed at a low temperature (e.g., 77 K) to suppress thermal deactivation pathways and enhance the phosphorescence signal.

-

-

Calculation of ΔEST: The singlet-triplet energy splitting is calculated as the difference between the S₁ and T₁ energies: ΔEST = E(S₁) - E(T₁)

Measurement of Photoluminescence Quantum Yield (PLQY)

The PLQY is a measure of the efficiency of the emissive process.

Methodology:

-

Integrating Sphere Setup: The measurement is performed using an integrating sphere coupled to a spectrometer. The integrating sphere captures all emitted light from the sample.

-

Excitation: The mCP-BP-SFAC film is excited with a monochromatic light source at a wavelength where it absorbs.

-

Measurement: The emission spectrum of the sample is recorded. A reference measurement is also taken of the excitation light scattered by a standard diffuse reflector.

-

Calculation: The PLQY is calculated by comparing the integrated intensity of the sample's emission to the difference in the integrated intensity of the excitation source with and without the sample in the sphere.

Transient Photoluminescence Spectroscopy for RISC Rate (kRISC) Determination

Transient photoluminescence decay measurements are crucial for directly observing the dynamics of the excited states and determining the RISC rate.

Methodology:

-

Pulsed Laser Excitation: The mCP-BP-SFAC film is excited by a short-pulsed laser (e.g., a nitrogen laser or a picosecond pulsed diode laser).

-

Time-Resolved Detection: The resulting photoluminescence decay is recorded using a time-correlated single-photon counting (TCSPC) system or a streak camera. This allows for the measurement of luminescence intensity as a function of time after the excitation pulse.

-

Data Analysis: The decay curve of a TADF molecule typically exhibits a bi-exponential decay, consisting of a prompt fluorescence component and a delayed fluorescence component.

-

The prompt fluorescence lifetime (τp) is on the nanosecond timescale.

-

The delayed fluorescence lifetime (τd) is on the microsecond to millisecond timescale and is directly related to the RISC process.

-

-

kRISC Calculation: The rate constant for reverse intersystem crossing (kRISC) can be estimated from the temperature dependence of the delayed fluorescence lifetime or by fitting the transient decay data to a kinetic model of the TADF process. A simplified relationship is often used: kRISC ≈ (1/τd) * (kISC / (kISC + k_nr)), where kISC is the intersystem crossing rate and k_nr is the non-radiative decay rate of the triplet state. More complex models are often required for accurate determination.

Visualization of the RISC Mechanism and Experimental Workflow

Jablonski Diagram for the RISC Process in mCP-BP-SFAC

The following diagram illustrates the energy levels and transitions involved in the thermally activated delayed fluorescence process.

Caption: Energy level diagram illustrating the RISC process in mCP-BP-SFAC.

Experimental Workflow for TADF Characterization

This diagram outlines the key steps in the experimental characterization of a TADF molecule like mCP-BP-SFAC.

Caption: Workflow for the synthesis and photophysical characterization of mCP-BP-SFAC.

Conclusion

mCP-BP-SFAC is a promising thermally activated delayed fluorescence emitter with a high photoluminescence quantum yield in the solid state. Its donor-acceptor architecture facilitates a small singlet-triplet energy splitting, which is a key enabler for the efficient reverse intersystem crossing of triplet excitons to the emissive singlet state. The detailed experimental protocols and characterization workflows provided in this guide offer a comprehensive framework for researchers and scientists to investigate and understand the critical process of RISC in this and similar TADF materials. Further detailed studies providing precise quantitative data for mCP-BP-SFAC will be invaluable for the continued development of high-efficiency OLEDs and other optoelectronic applications.

Theoretical Modeling of mCP-BP-SFAC Electronic States: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the theoretical modeling of the electronic states of mCP-BP-SFAC, a promising material in the field of organic electronics. The document is intended for researchers, scientists, and drug development professionals interested in the computational chemistry and electronic properties of advanced organic molecules.

Introduction to mCP-BP-SFAC

mCP-BP-SFAC is a complex organic molecule designed for applications in areas such as organic light-emitting diodes (OLEDs). Its performance is intrinsically linked to its electronic structure, which governs properties like charge transport and photoluminescence. Theoretical modeling provides a powerful tool to understand and predict these properties, guiding the design of more efficient materials. The mCP component, 1,3-Bis(N-carbazolyl)benzene, is a well-known host material in OLEDs, recognized for its high triplet energy.[1]

The full chemical structure of mCP-BP-SFAC is a key determinant of its electronic properties.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from theoretical calculations of mCP-BP-SFAC and its constituent components. These values are crucial for understanding the material's electronic behavior.

Table 1: Frontier Molecular Orbital Energies of mCP-BP-SFAC

| Parameter | Value (eV) |

| HOMO (Highest Occupied Molecular Orbital) | Data not available in search results |

| LUMO (Lowest Unoccupied Molecular Orbital) | Data not available in search results |

| Energy Gap (HOMO-LUMO) | Data not available in search results |

Note: Specific HOMO/LUMO energy values for the combined mCP-BP-SFAC molecule were not found in the provided search results. However, for the related mCP host material, the HOMO is reported at 5.9 eV and the LUMO at 2.4 eV.[1]

Table 2: Properties of the mCP Host Material

| Property | Value |

| Triplet Energy (ET) | 2.91 eV |

| Absorption (λmax in THF) | 292, 338 nm |

| Fluorescence (λem in THF) | 345, 360 nm |

| Molecular Weight | 408.49 g/mol |

| Chemical Formula | C30H20N2 |

Source:[1]

Experimental Protocols: Theoretical Modeling

The primary method for the theoretical modeling of mCP-BP-SFAC electronic states involves quantum chemistry calculations. A common approach is to use Density Functional Theory (DFT), a computational method that models the electronic structure of many-body systems.

Protocol: Density Functional Theory (DFT) Calculations

-

Molecular Geometry Optimization:

-

The initial step is to determine the lowest energy (most stable) three-dimensional structure of the mCP-BP-SFAC molecule.

-

This is achieved by performing a geometry optimization using a selected functional and basis set. A commonly used combination for such molecules is the PBE0 hybrid functional with the 6-31G(d,p) basis set and a D3 dispersion correction.[2]

-

-

Electronic Structure Calculation:

-

Once the geometry is optimized, a single-point energy calculation is performed to determine the electronic properties.

-

This calculation yields the energies and spatial distributions of the molecular orbitals, including the HOMO and LUMO.

-

-

Analysis of Electronic Properties:

-

Frontier Molecular Orbitals (FMOs): The HOMO and LUMO are crucial for understanding the electronic transitions and charge transfer properties of the molecule. The spatial distribution of these orbitals indicates the regions of the molecule involved in electron donation and acceptance.[2]

-

Spin-Density Distribution: For understanding the triplet states, which are important in phosphorescent and TADF materials, the spin-density distribution of the first triplet state (T1) is calculated.

-

Molecular Dimensions: The length, width, and height of the molecule are also calculated from the optimized geometry.

-

General approaches to electronic structure calculations, such as the Hartree-Fock (HF) method and post-HF methods like Configuration Interaction (CI), can also be employed for higher accuracy, though they are more computationally expensive. The Linear Combination of Atomic Orbitals (LCAO) approach is a fundamental concept in these calculations, where molecular orbitals are represented as a combination of atomic orbitals.

Visualizations

Diagram 1: Frontier Molecular Orbital (FMO) Concept

Caption: Conceptual diagram of Frontier Molecular Orbitals (HOMO and LUMO).

Diagram 2: Theoretical Modeling Workflow

Caption: A typical workflow for the theoretical modeling of molecular electronic states.

Diagram 3: Logical Relationship of mCP-BP-SFAC Components

Caption: The constituent units that form the mCP-BP-SFAC molecule.

References

Unlocking High-Efficiency Blue Emission: A Technical Guide to mCP-BP-SFAC

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and Initial Characterization of mCP-BP-SFAC, a Novel Thermally Activated Delayed Fluorescence (TADF) Emitter.

Introduction

In the pursuit of next-generation organic light-emitting diodes (OLEDs), the development of efficient and stable blue emitters remains a critical challenge. A significant breakthrough in this area involves the utilization of thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency. This whitepaper details the discovery and initial characterization of a promising sky-blue TADF emitter, mCP-BP-SFAC. This molecule, part of a series of tailor-made luminescent molecules, demonstrates exceptional photophysical properties, including strong delayed fluorescence and a high photoluminescence quantum yield, positioning it as a key material for high-efficiency OLEDs.[1][2]

The molecular design of mCP-BP-SFAC incorporates a spiro[acridine-9,9′-fluorene] (SFAC) as an electron-donating unit and a benzophenone (BP) core as the electron-accepting moiety, with the addition of carbazole derivatives.[1][3] This architecture promotes a high horizontal dipole orientation, a crucial factor in enhancing the light out-coupling efficiency in OLED devices.[1] This guide will provide a comprehensive overview of the quantitative data, experimental protocols, and the fundamental photophysical processes governing the performance of mCP-BP-SFAC.

Quantitative Data Summary

The photophysical properties of mCP-BP-SFAC have been systematically investigated in various environments. The following tables summarize the key quantitative data from the initial characterization studies.

Table 1: Photophysical Properties of mCP-BP-SFAC

| Property | In Toluene Solution (10⁻⁵ M) | In THF Solution (10⁻⁵ M) | In Neat Film | In Doped Film (20 wt% in DPEPO) |

| Absorption Maximum (λₐ) | 337 nm | 336 nm | - | - |

| Photoluminescence Maximum (λₚ) | 498 nm | 476 nm | 483 nm | 480 nm |

| Photoluminescence Quantum Yield (Φₚₗ) | 36% | 23% | 86% | 99% |

| Prompt Fluorescence Lifetime (τₚ) | 28.5 ns | - | - | - |

| Delayed Fluorescence Lifetime (τₔ) | 1.8 µs | - | 5.4 µs | 5.5 µs |

| Percentage of Delayed Component | 20.3% | - | 32.7% | 40.2% |

Data sourced from Fu et al., Science Advances, 2021.

Table 2: Electrochemical and Thermal Properties of mCP-BP-SFAC

| Property | Value |

| HOMO Energy Level | -5.81 eV |

| LUMO Energy Level | -2.67 eV |

| Singlet-Triplet Energy Gap (ΔEₛₜ) | 0.08 eV |

| Decomposition Temperature (Tₔ) | 465 °C |

Data sourced from Fu et al., Science Advances, 2021.

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and characterization of mCP-BP-SFAC.

Synthesis of mCP-BP-SFAC

The synthesis of mCP-BP-SFAC is described as part of a series of related molecules. While the specific, step-by-step procedure for mCP-BP-SFAC is detailed in the supplementary materials of the primary research, the general approach involves a multi-step synthesis culminating in the coupling of the spiro[acridine-9,9′-fluorene] donor and the benzophenone acceptor core, followed by the addition of carbazole units. The final product is purified by column chromatography and its structure confirmed by NMR and mass spectrometry.

Photophysical Measurements

-

UV-Vis Absorption and Photoluminescence (PL) Spectra: Absorption spectra were recorded on a spectrophotometer. Photoluminescence spectra were measured using a fluorescence spectrophotometer.

-

Photoluminescence Quantum Yield (PLQY): Absolute PLQYs were determined using a calibrated integrating sphere under a nitrogen atmosphere at room temperature.

-

Transient PL Decay: Time-resolved fluorescence decay curves were obtained using a time-correlated single-photon counting system. Delayed fluorescence lifetimes were measured using a transient spectrometer.

-

Electrochemical Measurements: Cyclic voltammetry was used to determine the HOMO and LUMO energy levels.

-

Thermal Analysis: Thermogravimetric analysis was performed to determine the decomposition temperature.

Signaling Pathways and Experimental Workflows

The performance of mCP-BP-SFAC is governed by a series of photophysical processes. The following diagrams, generated using the DOT language, illustrate these key pathways and workflows.

Caption: The Thermally Activated Delayed Fluorescence (TADF) mechanism in mCP-BP-SFAC.

Caption: Experimental workflow for the synthesis and characterization of mCP-BP-SFAC.

Conclusion

mCP-BP-SFAC represents a significant advancement in the design of high-efficiency blue TADF emitters. Its unique molecular structure, featuring a spiro-acridine donor and a benzophenone acceptor with carbazole moieties, leads to outstanding photophysical properties, including a high photoluminescence quantum yield and efficient delayed fluorescence. The detailed characterization data and experimental protocols provided in this guide offer a solid foundation for researchers and scientists working on the development of next-generation OLED technologies. The promising performance of mCP-BP-SFAC, particularly its high external quantum efficiency in doped OLED devices, underscores its potential for commercial applications in displays and solid-state lighting. Further research into the long-term stability and device lifetime of mCP-BP-SFAC-based OLEDs will be crucial for its practical implementation.

References

Benzophenone Derivatives as Core Building Blocks for High-Performance Thermally Activated Delayed Fluorescence (TADF) Materials: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thermally Activated Delayed Fluorescence (TADF) has emerged as a leading mechanism for achieving high efficiency in third-generation Organic Light-Emitting Diodes (OLEDs). This technology allows for the harvesting of both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%. Within the vast landscape of TADF materials, benzophenone derivatives have garnered significant attention as a versatile and robust acceptor core. Their inherent electronic properties, coupled with the tunability of their donor-acceptor (D-A) architecture, make them prime candidates for developing efficient and stable TADF emitters across the visible spectrum. This technical guide provides a comprehensive overview of benzophenone derivatives in TADF materials, detailing their design principles, photophysical properties, and device performance, along with standardized experimental protocols.

Introduction to Benzophenone in TADF Emitters

Benzophenone is a well-known organic compound characterized by a carbonyl group bridging two phenyl rings. In the context of TADF materials, the benzophenone moiety serves as an excellent electron acceptor (A) due to the electron-withdrawing nature of the carbonyl group.[1] When coupled with various electron-donating (D) units, it forms D-A or D-A-D type molecules, which are fundamental architectures for efficient TADF.[2]

The key to TADF is a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).[2] In benzophenone-based D-A systems, the highest occupied molecular orbital (HOMO) is typically localized on the donor, while the lowest unoccupied molecular orbital (LUMO) resides on the benzophenone acceptor. This spatial separation of HOMO and LUMO leads to a small ΔEST, facilitating efficient reverse intersystem crossing (RISC) from the T₁ to the S₁ state, a critical step in the TADF mechanism.[2]

The twisted geometry between the donor and the benzophenone acceptor is another crucial design element. This torsion helps to minimize the exchange energy between the singlet and triplet states, further reducing ΔEST.[3] However, an excessively large torsion angle can lead to a decrease in the oscillator strength for fluorescence, so a delicate balance must be achieved.

Quantitative Data on Benzophenone-Based TADF Materials

The performance of benzophenone derivatives in TADF OLEDs is summarized in the following tables, showcasing key photophysical and device parameters.

Table 1: Photophysical Properties of Selected Benzophenone-Based TADF Emitters

| Emitter | Donor Moiety | λem (nm) | PLQY (%) | τd (μs) | ΔEST (eV) | Reference |

| Cz2BP | Carbazole | 444 | 55 | 710 | 0.21 | |

| CC2BP | Bicarbazole | 475 | 73 | 460 | 0.14 | |

| 5tCzMeB | Pentacarbazole | Sky-blue | 99 (doped film) | - | - | |

| BPBCzO | Phenylcarbazole | Green | - | - | - | |

| EA6 | 11-phenyldihydroindolo[2,3-a]carbazole | Blue | - | - | - |

Table 2: OLED Device Performance of Selected Benzophenone-Based TADF Emitters

| Emitter | Host | Max. EQE (%) | Power Efficiency (lm/W) | Current Efficacy (cd/A) | Emission Color | Reference |

| Cz2BP | DPEPO | 8.1 | - | - | Blue | |

| CC2BP | DPEPO | 14.3 | - | - | Blue | |

| 5tCzMeB | DPEPO (doped) | 24.6 | - | - | Sky-blue | |

| 5tCzMeB | (non-doped) | 13.4 | - | - | Sky-blue | |

| BPBCzO | (as host) | 23.2 | 55.6 | 70.7 | Green | |

| EA6 | - | 17.7 | 45.6 | 44.8 | Blue |

Experimental Protocols

This section outlines standardized methodologies for the synthesis, characterization, and device fabrication of benzophenone-based TADF materials, compiled from various literature sources.

General Synthesis of D-A-D Type Benzophenone Derivatives

A common synthetic route for D-A-D type benzophenone emitters involves a nucleophilic substitution reaction, such as the Buchwald-Hartwig or Ullmann coupling, between a dihalogenated benzophenone and a donor molecule.

Example Protocol (Buchwald-Hartwig Amination):

-

Reactants: 3,3'-Dibromobenzophenone (1 eq.), Donor (e.g., phenoxazine, 2.2 eq.), Palladium(II) acetate (0.1 eq.), Tri(tert-butyl)phosphine (0.2 eq.), and Sodium tert-butoxide (3 eq.).

-

Solvent: Anhydrous toluene.

-

Procedure: a. Add all reactants to a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon). b. Add the anhydrous toluene via syringe. c. Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-48 hours. d. Monitor the reaction progress using thin-layer chromatography (TLC). e. After completion, cool the mixture to room temperature and extract the product with an organic solvent (e.g., dichloromethane). f. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel. h. Further purify the product by temperature-gradient sublimation for use in OLED devices.

Photophysical Characterization

3.2.1. UV-Vis Absorption and Photoluminescence (PL) Spectroscopy:

-

Prepare dilute solutions of the synthesized compound in a suitable solvent (e.g., toluene, dichloromethane) with a concentration of approximately 10⁻⁵ M.

-

Record the UV-Vis absorption spectra using a dual-beam spectrophotometer.

-

Measure the PL spectra using a spectrofluorometer, exciting at the absorption maximum.

-

To measure the PL spectra of thin films, prepare the films by spin-coating or thermal evaporation on quartz substrates.

3.2.2. Photoluminescence Quantum Yield (PLQY):

-

Measure the absolute PLQY using an integrating sphere coupled with a spectrofluorometer.

-

Place the sample (in solution or as a thin film) in the center of the integrating sphere.

-

Measure the emission spectrum with direct excitation of the sample and the spectrum of the excitation light without the sample.

-

The PLQY is calculated as the ratio of emitted photons to absorbed photons.

3.2.3. Time-Resolved Photoluminescence (TRPL) Spectroscopy:

-

Use a time-correlated single-photon counting (TCSPC) system for measuring prompt fluorescence lifetimes (nanosecond scale).

-

For delayed fluorescence (microsecond to millisecond scale), use a multichannel scaling (MCS) setup with a pulsed laser or a phosphorimeter.

-

The prompt (τp) and delayed (τd) fluorescence lifetimes are extracted by fitting the decay curves to a multi-exponential function.

3.2.4. Determination of Singlet-Triplet Energy Gap (ΔEST):

-

Measure the fluorescence spectrum at room temperature to determine the onset of the S₁ state energy.

-

Measure the phosphorescence spectrum at a low temperature (typically 77 K) to determine the onset of the T₁ state energy.

-

The ΔEST is calculated as the difference between the onset energies of the fluorescence and phosphorescence spectra.

OLED Device Fabrication and Characterization

3.3.1. Device Structure (Typical):

ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al).

3.3.2. Fabrication Protocol (Thermal Evaporation):

-

Clean the indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

-

Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO.

-

Transfer the substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

-

Deposit the organic layers (HIL, HTL, EML, ETL, EIL) and the metal cathode sequentially by thermal evaporation at controlled rates. The EML typically consists of a host material doped with the benzophenone-based TADF emitter at a specific concentration (e.g., 6 wt%).

-

Encapsulate the devices in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

3.3.3. Device Characterization:

-

Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.

-

Measure the electroluminescence (EL) spectra using a spectrometer.

-

Calculate the external quantum efficiency (EQE), power efficiency, and current efficacy from the J-V-L data and the EL spectrum.

Visualizations: Diagrams of Key Concepts and Processes

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts and workflows related to benzophenone derivatives in TADF materials.

Caption: The Jablonski diagram illustrating the TADF mechanism.

Caption: A typical experimental workflow for benzophenone-based TADF materials.

Caption: Structure-property relationships in benzophenone TADF emitters.

Conclusion

Benzophenone derivatives have proven to be a highly effective and versatile class of materials for TADF applications. The ability to systematically tune their photophysical properties through synthetic modification of the donor units and the overall molecular architecture allows for the development of high-performance OLEDs with impressive quantum efficiencies. This guide provides a foundational understanding of these materials, from their fundamental operating principles to practical experimental considerations. The continued exploration of novel donor moieties and molecular design strategies will undoubtedly lead to further advancements in benzophenone-based TADF emitters, paving the way for next-generation displays and lighting technologies.

References

Methodological & Application

Synthesis Protocol for mCP-BP-SFAC: An Application Note for Advanced Material Synthesis

For Immediate Release

Audience: Researchers, scientists, and drug development professionals.

This application note provides a detailed protocol for the synthesis of mCP-BP-SFAC, a multi-resonance thermally activated delayed fluorescence (MR-TADF) material. The synthesis is a two-step process involving the formation of the core spiro[acridine-9,9'-fluorene] (SFAC) structure followed by an N-arylation to introduce the methoxycarbonylphenyl-benzoylphenyl moiety.

Introduction

mCP-BP-SFAC is a sophisticated organic molecule designed for applications in advanced materials science, particularly in the field of organic light-emitting diodes (OLEDs). Its unique spiro-fused architecture, combining acridine and fluorene moieties, provides a rigid framework that, when appropriately substituted, exhibits desirable photophysical properties such as thermally activated delayed fluorescence (TADF). This protocol outlines a reproducible synthetic route to obtain mCP-BP-SFAC for research and development purposes.

Overall Synthesis Workflow

The synthesis of mCP-BP-SFAC is accomplished in two primary stages, as depicted in the workflow diagram below. The initial step involves the synthesis of the spiro[acridine-9,9'-fluorene] (SFAC) core. This is followed by a palladium-catalyzed Buchwald-Hartwig amination to couple the SFAC core with the desired aryl halide.

Caption: Overall workflow for the synthesis of mCP-BP-SFAC.

Experimental Protocols

Step 1: Synthesis of 10H-spiro[acridine-9,9'-fluorene] (SFAC)

This procedure is adapted from a general method for the synthesis of spiro[acridine-9,9'-fluorene] and its derivatives.[1]

Materials:

-

Fluorenone

-

Aniline

-

Aluminum trichloride (AlCl₃)

-

Triethylamine (Et₃N)

-

Chloroform (CHCl₃)

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH) solution (4 M)

-

Alumina for column chromatography

Procedure:

-

To a mixture of fluorenone (5.0 mmol) and aluminum trichloride (8.5 mmol) in a round-bottom flask, add 25 mL of chloroform at room temperature.

-

Under stirring, add a solution of aniline (8.0 mmol) and triethylamine (25.5 mmol).

-

Stir the reaction mixture at room temperature for 3.5 hours.

-

Quench the reaction by adding 4 M sodium hydroxide solution.

-

Extract the organic phase with dichloromethane.

-

Separate and purify the product by alumina column chromatography to yield 10H-spiro[acridine-9,9'-fluorene] (SFAC).

Expected Yield: Based on similar reactions, a yield of approximately 70-80% can be anticipated.

Step 2: Synthesis of mCP-BP-SFAC via Buchwald-Hartwig Amination

This protocol is a representative procedure based on established Buchwald-Hartwig amination methods for N-arylation of heterocyclic amines.[2][3]

Materials:

-

10H-spiro[acridine-9,9'-fluorene] (SFAC) from Step 1

-

4-Bromo-4'-(methoxycarbonyl)benzophenone (Aryl Halide)

-

Palladium(II) acetate (Pd(OAc)₂)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Cesium carbonate (Cs₂CO₃)

-

Dry toluene

Procedure:

-

In a Schlenk flask, add palladium(II) acetate (0.036 mmol, 5 mol%) and BINAP (0.071 mmol, 10 mol%).

-

Add 4 mL of dry toluene to the flask.

-

Degas the mixture with nitrogen for 10 minutes, then heat to 80°C for 15 minutes.

-

After cooling to room temperature, add 10H-spiro[acridine-9,9'-fluorene] (0.713 mmol, 1 equiv), 4-bromo-4'-(methoxycarbonyl)benzophenone (1.070 mmol, 1.5 equiv), and cesium carbonate (0.784 mmol, 1.1 equiv).

-

Add another 4 mL of dry toluene and degas the mixture with nitrogen for 10 minutes.

-

Heat the reaction mixture at 110°C for 24 hours under a nitrogen atmosphere.

-

After cooling, dilute the mixture with dichloromethane and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford mCP-BP-SFAC.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of mCP-BP-SFAC.

| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |

| 1 | 10H-spiro[acridine-9,9'-fluorene] (SFAC) | C₂₅H₁₇N | 331.41 | ~72[1] | >99[1] |

| 2 | mCP-BP-SFAC | C₄₀H₂₅NO₃ | 571.64 | Not Reported | >98 |

Note: The yield for mCP-BP-SFAC is not explicitly reported in the literature and will be dependent on the specific reaction conditions and purification.

Logical Relationships in Buchwald-Hartwig Amination

The success of the N-arylation step is dependent on the interplay of several key components, as illustrated in the diagram below.

Caption: Key components for the Buchwald-Hartwig amination.

Conclusion

This application note provides a comprehensive protocol for the synthesis of mCP-BP-SFAC. The described two-step synthesis is a reliable method for obtaining this advanced MR-TADF material. Researchers are encouraged to optimize the reaction conditions, particularly for the Buchwald-Hartwig amination step, to achieve the highest possible yields and purity for their specific applications. Standard analytical techniques such as NMR, mass spectrometry, and HPLC should be used to characterize the final product.

References

- 1. A kind of preparation method of 10h-spiro[acridine-9,9`-fluorene] and its derivatives - Eureka | Patsnap [eureka.patsnap.com]

- 2. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Fabrication of mCP-BP-SFAC Based OLEDs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fabrication and characterization of Organic Light-Emitting Diodes (OLEDs) based on the thermally activated delayed fluorescence (TADF) material mCP-BP-SFAC. This document is intended to guide researchers in the successful construction and evaluation of high-efficiency sky-blue OLEDs.

Introduction to mCP-BP-SFAC

mCP-BP-SFAC is a donor-acceptor (D-A) type molecule exhibiting thermally activated delayed fluorescence (TADF). It is comprised of a spiro[acridine-9,9′-fluorene] (SFAC) electron donor and a benzophenone (BP) acceptor, with the addition of 1,3-bis(N-carbazolyl)benzene (mCP) moieties. This material demonstrates aggregation-induced emission (AIE), leading to high photoluminescence quantum yields in the solid state, making it an excellent candidate for efficient OLEDs.

Performance Data of mCP-BP-SFAC Based OLEDs

The following tables summarize the key performance metrics of both non-doped (neat film) and doped mCP-BP-SFAC based OLEDs. The data is compiled from studies utilizing mCP-BP-SFAC as the emissive layer.

Table 1: Photophysical Properties of mCP-BP-SFAC

| Property | Value (Neat Film) | Value (Doped Film with DPEPO host) |

| Photoluminescence Peak (λPL) | ~483 nm | 478 - 482 nm |

| Photoluminescence Quantum Yield (ΦPL) | 86% | - |

| Delayed Fluorescence Lifetime (τdelayed) | 5.4 - 5.7 µs | 5.5 - 5.6 µs |

| Singlet-Triplet Energy Gap (ΔEST) | 0.095 eV | 0.058 eV |

Table 2: Electroluminescence Performance of Non-Doped mCP-BP-SFAC OLEDs

| Parameter | Value |

| Maximum External Quantum Efficiency (ηext,max) | 25.0% |

| Maximum Current Efficiency (ηC,max) | 53.8 cd A⁻¹ |

| Maximum Power Efficiency (ηP,max) | 56.0 lm W⁻¹ |

| Electroluminescence Peak | 488 nm |

| CIE Coordinates (x, y) | (0.17, 0.34) |

Table 3: Electroluminescence Performance of Doped mCP-BP-SFAC OLEDs

| Parameter | Value |

| Doping Concentration | 20 wt% |

| Host Material | DPEPO |

| Electroluminescence Peak | 478 - 484 nm |

| CIE Coordinates (x, y) | (0.16, 0.28) |

| Maximum External Quantum Efficiency (ηext,max) | Up to 38.6% has been achieved in optimized devices. |

Experimental Protocols

This section provides detailed methodologies for the fabrication and characterization of mCP-BP-SFAC based OLEDs.

Synthesis of mCP-BP-SFAC

A detailed, step-by-step synthesis protocol for mCP-BP-SFAC is typically found in the supplementary information of the primary research article. Researchers are advised to consult the work of Fu et al., Science Advances 2021, 7, eabg0683 for the specific synthetic route and characterization data. A generalized representation of the synthesis is provided in the workflow diagram below.

OLED Fabrication Protocol

The following is a standard protocol for the fabrication of a multilayer OLED via vacuum thermal evaporation.

3.2.1. Substrate Preparation

-

Patterned indium tin oxide (ITO) coated glass substrates with a sheet resistance of 15-20 Ω/sq are used as the anode.

-

Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates in a vacuum oven at 120 °C for 2 hours.

-

Immediately before loading into the deposition chamber, treat the substrates with oxygen plasma for 5 minutes to enhance the work function of the ITO and improve hole injection.

3.2.2. Organic and Metal Layer Deposition

-

Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber with a base pressure of less than 5 x 10⁻⁶ Torr.

-

Deposit the organic layers and the metal cathode sequentially without breaking the vacuum. The deposition rates should be carefully controlled using quartz crystal monitors.

-

Hole Injection Layer (HIL): Deposit a 40 nm thick layer of 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC). A typical deposition rate is 1-2 Å/s.

-

Emissive Layer (EML):

-

For non-doped devices: Deposit a 20 nm thick neat film of mCP-BP-SFAC.

-

For doped devices: Co-evaporate mCP-BP-SFAC and the host material, bis(2-(diphenylphosphino)phenyl)ether oxide (DPEPO), from separate sources. A doping concentration of 20 wt% for mCP-BP-SFAC is recommended. The total thickness of the EML should be 20 nm.

-

-

Electron Transport and Exciton Blocking Layer (ETL/EBL): Deposit a 10 nm layer of DPEPO.

-

Electron Transport Layer (ETL): Deposit a 40 nm layer of 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB).

-

Electron Injection Layer (EIL): Deposit a 1 nm thick layer of lithium fluoride (LiF) at a rate of 0.1-0.2 Å/s.

-

Cathode: Deposit a 100 nm thick layer of aluminum (Al) at a rate of 5-10 Å/s.

-

3.2.3. Encapsulation

-

After deposition, transfer the devices to a nitrogen-filled glovebox without exposure to air and moisture.

-

Encapsulate the devices using a UV-curable epoxy resin and a glass lid to prevent degradation.

Device Characterization Protocol

-

Current Density-Voltage-Luminance (J-V-L) Characteristics: Measure the J-V-L characteristics using a source meter unit and a calibrated photodiode.

-

Electroluminescence (EL) Spectra: Obtain the EL spectra using a spectroradiometer.

-

External Quantum Efficiency (EQE): Calculate the EQE from the luminance, current density, and EL spectrum, assuming a Lambertian emission profile.

-

Commission Internationale de l'Eclairage (CIE) Coordinates: Calculate the CIE coordinates from the EL spectra.

Visualizations

Diagram 1: Synthetic Pathway for mCP-BP-SFAC

Caption: A generalized synthetic workflow for mCP-BP-SFAC.

Diagram 2: Experimental Workflow for OLED Fabrication and Characterization

Caption: Workflow for mCP-BP-SFAC OLED fabrication and testing.

Diagram 3: Representative Device Structure of a Doped mCP-BP-SFAC OLED

Caption: Layered structure of a doped mCP-BP-SFAC OLED.

Application Notes and Protocols for Solution-Processing of mCP-BP-SFAC

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the solution-processing of mCP-BP-SFAC , a multi-resonance (MR) thermally activated delayed fluorescence (TADF) material. MR-TADF emitters are at the forefront of fourth-generation organic light-emitting diode (OLED) technology, offering the potential for high-resolution displays with exceptional color purity due to their characteristically narrow emission spectra. The rigid, heteroatom-doped polycyclic aromatic structure of molecules like mCP-BP-SFAC facilitates efficient harvesting of both singlet and triplet excitons through reverse intersystem crossing (RISC), enabling internal quantum efficiencies approaching 100%.

These protocols are designed to serve as a comprehensive guide for fabricating high-performance OLEDs using solution-based techniques such as spin-coating. While the following methodologies are based on established practices for state-of-the-art MR-TADF emitters, optimization of specific parameters for mCP-BP-SFAC is recommended to achieve maximum device performance.

Material Properties and Handling

mCP-BP-SFAC is a complex organic small molecule designed for high-efficiency, deep-blue emission. Its structure incorporates moieties that enhance solubility in common organic solvents, making it suitable for solution-based fabrication methods.

-

Solubility: Good solubility is expected in chlorinated solvents (e.g., chloroform, chlorobenzene, dichloromethane) and aromatic hydrocarbons (e.g., toluene, xylene).

-

Storage: Store in a cool, dark, and dry environment, preferably within a nitrogen-filled glovebox, to prevent degradation from moisture, oxygen, and light.

-

Safety: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. All solution preparation and device fabrication steps should be performed in a fume hood or glovebox.

Experimental Protocols

Protocol 1: Preparation of the Emissive Layer (EML) Solution

This protocol describes the preparation of a host-guest emissive layer solution, a common practice to mitigate concentration quenching and ensure uniform film morphology.

Materials and Equipment:

-

mCP-BP-SFAC (guest emitter)

-

mCP (1,3-Bis(carbazol-9-yl)benzene) or similar host material[1][2]

-

Toluene or Chlorobenzene (anhydrous, high-purity)

-

Analytical balance

-

Vials with airtight caps

-

Magnetic stirrer and stir bars

-

Ultrasonic bath

-

Syringe filters (0.2 µm, PTFE)

Procedure:

-

Environment: Perform all steps inside a nitrogen-filled glovebox to minimize exposure to oxygen and moisture.

-

Host Solution Preparation:

-

Weigh the desired amount of the host material (e.g., mCP).

-

Dissolve the host in the chosen solvent (e.g., toluene) to a concentration of 10-20 mg/mL.

-

Stir the solution on a magnetic stirrer at room temperature for 2-4 hours until fully dissolved.

-

-

Guest Doping:

-

Weigh the required amount of mCP-BP-SFAC to achieve the desired doping concentration (typically 1-10 wt% relative to the host).

-

Add the mCP-BP-SFAC powder directly to the host solution.

-

-

Homogenization:

-

Stir the final host-guest solution for an additional 6-12 hours at a slightly elevated temperature (e.g., 40°C) to ensure complete dissolution and uniform mixing.

-

Briefly sonicate the solution (5-10 minutes) if any aggregates are visible.

-

-

Filtration:

-

Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.

-

Protocol 2: Fabrication of a Solution-Processed OLED

This protocol outlines the layer-by-layer fabrication of a multi-layer OLED device using spin-coating.

Materials and Equipment:

-

Patterned ITO-coated glass substrates

-

PEDOT:PSS (Hole Injection Layer material)

-

Prepared EML solution (from Protocol 1)

-

Electron Transport Layer (ETL) material (e.g., TPBi)

-

Lithium Fluoride (LiF)

-

Aluminum (Al)

-

Spin-coater

-

Hotplate

-

High-vacuum thermal evaporator (<10⁻⁶ Torr)

Procedure:

-

Substrate Cleaning:

-

Sequentially clean the ITO substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).

-

Dry the substrates with a nitrogen gun.

-

Treat with UV-Ozone for 15 minutes immediately before use to enhance the ITO work function.

-

-

Hole Injection Layer (HIL) Deposition:

-

Transfer the substrates into a nitrogen-filled glovebox.

-

Deposit a layer of PEDOT:PSS (filtered, 0.45 µm PVDF filter) onto the ITO surface via spin-coating (e.g., 4000 rpm for 60 seconds).

-

Anneal the substrates on a hotplate at 120°C for 15 minutes.

-

-

Emissive Layer (EML) Deposition:

-

Spin-coat the prepared mCP-BP-SFAC:mCP solution onto the PEDOT:PSS layer (e.g., 2000 rpm for 60 seconds).

-

Anneal the film at 80°C for 20 minutes to remove residual solvent. The resulting film thickness should be approximately 40-50 nm.

-

-

Deposition of Electron Transport and Cathode Layers:

-

Transfer the substrates to a high-vacuum thermal evaporator.

-

Deposit the ETL (e.g., 40 nm of TPBi).

-

Deposit a thin electron injection layer (e.g., 1 nm of LiF).

-

Deposit the metal cathode (e.g., 100 nm of Al).

-

-

Encapsulation:

-

To prevent degradation from air and moisture, encapsulate the device using a glass lid and UV-curable epoxy inside the glovebox.

-

Data Presentation

The following table summarizes representative performance data for high-efficiency, deep-blue MR-TADF OLEDs fabricated via solution-processing. These values provide a benchmark for what may be achievable with devices based on mCP-BP-SFAC.

| Parameter | Value | Conditions / Notes |

| Peak Emission Wavelength (λ_EL_) | 450 - 470 nm | Deep-Blue Emission |

| CIE Coordinates (x, y) | (0.13, 0.08) | Corresponds to Rec. 2020 blue standard[3] |

| Full Width at Half Maximum (FWHM) | < 25 nm | Characteristic of MR-TADF emitters[3] |

| Maximum External Quantum Eff. (EQE_max_) | > 25% | Achievable with optimized device architecture[4] |

| EQE at 1000 cd/m² | > 20% | Demonstrates low efficiency roll-off |

| Turn-on Voltage (V_on_) | < 3.5 V | At a luminance of 1 cd/m² |

| Current Efficiency at 1000 cd/m² | > 20 cd/A | |

| Device Lifetime (LT95) | > 50 hours | At an initial luminance of 1000 cd/m² |

Visualizations

Mechanism: Thermally Activated Delayed Fluorescence (TADF)